molecular formula C18H23IN2O4S B286142 Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No. B286142
M. Wt: 490.4 g/mol
InChI Key: NYLASKXMZPZPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as EI-1, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with the EZH2 protein, which is involved in the regulation of gene expression. Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate binds to EZH2 and inhibits its activity, leading to the suppression of cancer cell growth. In neurodegenerative diseases, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to protect neurons from damage by inhibiting the activity of an enzyme called monoamine oxidase B (MAO-B). In infectious diseases, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to inhibit the replication of HIV by targeting a specific viral protein called integrase.
Biochemical and Physiological Effects:
Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects in different research areas. In cancer research, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroscience, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. In infectious diseases, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to inhibit the integration of the viral DNA into the host genome, leading to the inhibition of viral replication.

Advantages and Limitations for Lab Experiments

One advantage of using Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in lab experiments is its specificity for the EZH2 protein, which makes it a promising candidate for cancer therapy. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for treating neurodegenerative diseases. However, one limitation of using Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in lab experiments is its low solubility in water, which can affect its bioavailability and limit its effectiveness.

Future Directions

There are several future directions for research on Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other cancer drugs. Another direction is to explore its potential use in treating other neurodegenerative diseases besides Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis method of Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate and improve its solubility and bioavailability. Finally, more studies are needed to elucidate the molecular mechanisms underlying the antiviral activity of Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate and its potential use in treating other infectious diseases.

Synthesis Methods

The synthesis of Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves a series of chemical reactions that start with the reaction of 4-ethoxy-3-iodo-5-methoxyphenylboronic acid with 2,4,6-trimethylpyrimidine-5-carbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with propan-2-yl 2-mercaptoacetate to yield Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate.

Scientific Research Applications

Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and infectious diseases. In cancer research, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to inhibit the growth of cancer cells by targeting a specific protein called EZH2. In neuroscience, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, Propan-2-yl 6-(4-ethoxy-3-iodo-5-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have antiviral activity against the human immunodeficiency virus (HIV).

properties

Molecular Formula

C18H23IN2O4S

Molecular Weight

490.4 g/mol

IUPAC Name

propan-2-yl 4-(4-ethoxy-3-iodo-5-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23IN2O4S/c1-6-24-16-12(19)7-11(8-13(16)23-5)15-14(17(22)25-9(2)3)10(4)20-18(26)21-15/h7-9,15H,6H2,1-5H3,(H2,20,21,26)

InChI Key

NYLASKXMZPZPLN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC(C)C)OC

Origin of Product

United States

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